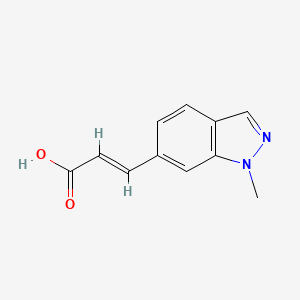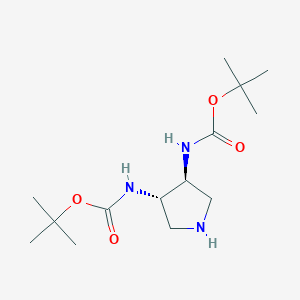
di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate is a chiral compound that features a pyrrolidine ring substituted with two tert-butyl carbamate groups. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate typically involves the protection of amino groups using tert-butyl dicarbonate. One common method starts with L-aspartic acid, which undergoes methylation, reduction, and protection steps to yield the desired compound . The reaction conditions often involve the use of methyl iodide for methylation, lithium aluminum hydride for reduction, and di-tert-butyl dicarbonate for protection .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly involving the tert-butyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Methyl iodide: for methylation reactions.
Lithium aluminum hydride: for reduction reactions.
Di-tert-butyl dicarbonate: for protection of amino groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride typically yields the corresponding amine derivatives.
Scientific Research Applications
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable carbamate linkages, which can modulate the activity of enzymes and other proteins. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl (3S,4S)-1-benzylpyrrolidine-3,4-diyldicarbamate: A similar compound with a benzyl group instead of hydrogen atoms on the pyrrolidine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butyl carbamate group, used in similar applications.
Uniqueness
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate is unique due to its specific stereochemistry and the presence of two tert-butyl carbamate groups. This structural configuration imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C14H27N3O4 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10(9)17-12(19)21-14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19)/t9-,10-/m0/s1 |
InChI Key |
RHCVWDKJCGSONV-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
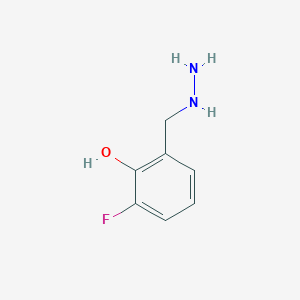
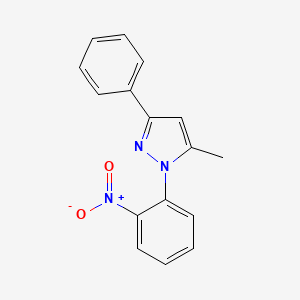
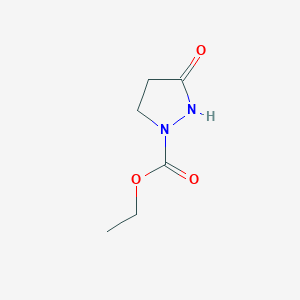
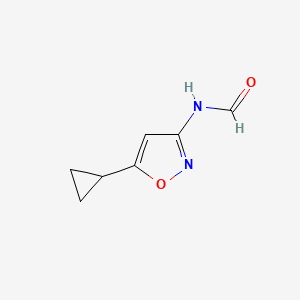
![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
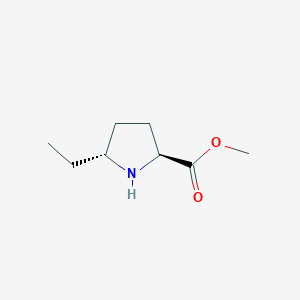
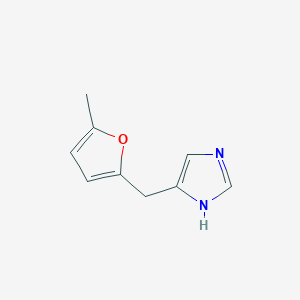
![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
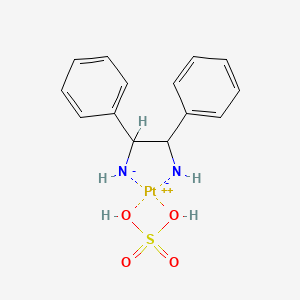
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
